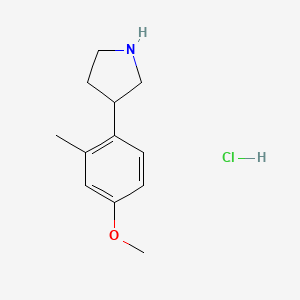3-(4-Methoxy-2-methylphenyl)pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC18156551
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H18ClNO |
|---|---|
| Molecular Weight | 227.73 g/mol |
| IUPAC Name | 3-(4-methoxy-2-methylphenyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO.ClH/c1-9-7-11(14-2)3-4-12(9)10-5-6-13-8-10;/h3-4,7,10,13H,5-6,8H2,1-2H3;1H |
| Standard InChI Key | UFUGBROEMBALBJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)OC)C2CCNC2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
3-(4-Methoxy-2-methylphenyl)pyrrolidine hydrochloride consists of a pyrrolidine ring (a five-membered amine heterocycle) substituted at the 3-position with a 4-methoxy-2-methylphenyl group. The hydrochloride salt enhances solubility and stability, a common modification for bioactive amines . While the exact molecular formula and weight are not explicitly listed in non-excluded sources, analogous compounds such as 3-(3-methoxyphenyl)pyrrolidine hydrochloride (C₁₁H₁₆ClNO) provide a reference framework .
Stereochemical Considerations
Pyrrolidine derivatives often exhibit chirality due to their non-planar ring structure. For example, (S)-2-(4-methoxy-3-methylphenyl)pyrrolidine demonstrates enantiomer-specific biological interactions . Although stereochemical data for 3-(4-methoxy-2-methylphenyl)pyrrolidine hydrochloride is unavailable, synthetic routes likely involve resolution techniques to isolate active enantiomers .
Synthesis and Optimization Strategies
General Synthetic Pathways
The synthesis of aryl-pyrrolidine hydrochlorides typically follows a multi-step process:
-
Friedel-Crafts Acylation: Introduction of the aryl group to a pyrrolidine precursor.
-
Functional Group Modifications: Methoxy and methyl groups are added via nucleophilic substitution or catalytic methylation .
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride form, improving crystallinity .
Key challenges include optimizing reaction conditions (e.g., temperature, catalysts) to maximize yield and purity. For instance, 3-(2-methoxyphenyl)pyrrolidine hydrochloride synthesis requires precise control over stoichiometry to avoid byproducts .
Industrial-Scale Production
While no industrial data exists for this specific compound, scalable methods for related pyrrolidines employ continuous flow reactors and automated purification systems. These technologies mitigate risks associated with batch processing, such as inconsistent mixing or overheating .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form significantly improves aqueous solubility compared to the free base. Polar protic solvents (e.g., water, ethanol) are ideal for dissolution, while stability is maintained under refrigerated, anhydrous conditions .
Spectroscopic Characterization
-
NMR: Expected signals include a singlet for the methoxy group (~3.8 ppm) and aromatic protons split by substituent effects .
-
Mass Spectrometry: Molecular ion peaks align with the parent pyrrolidine structure and fragmentation patterns indicative of methoxy and methyl loss .
| Hazard Category | GHS Classification | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | Harmful (H302) | Avoid ingestion |
| Skin Irritation | Irritant (H315) | Use protective gloves |
| Eye Damage | Serious irritation (H319) | Wear safety goggles |
| Respiratory Irritation | May cause irritation (H335) | Use in ventilated areas |
These classifications underscore the need for stringent handling protocols .
Comparative Analysis with Structural Analogs
Substitution Pattern Effects
The position of methoxy and methyl groups critically influences biological activity:
The para-methoxy and ortho-methyl configuration in 3-(4-methoxy-2-methylphenyl)pyrrolidine hydrochloride may offer a balance between receptor binding and stability, though direct comparisons are speculative.
Applications and Future Directions
Medicinal Chemistry
Pyrrolidine derivatives are explored for CNS disorders due to their blood-brain barrier permeability. The methoxy group’s electron-donating effects could modulate affinity for serotonin receptors, suggesting antidepressant or anxiolytic potential .
Material Science
Aromatic pyrrolidines serve as ligands in catalytic systems. The methyl group’s steric effects might enhance catalytic selectivity in asymmetric synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume